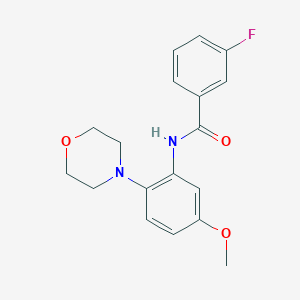![molecular formula C23H29N3O2 B243913 3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243913.png)
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound with potential applications in scientific research. It is commonly referred to as MBP. The compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of MBP involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 inhibitors have been shown to reduce inflammation and pain, making them potential therapeutic agents for various diseases. Apoptosis induction is a promising approach for cancer treatment, as it selectively targets cancer cells without affecting normal cells.
Biochemical and Physiological Effects
MBP exhibits various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. MBP has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, MBP has been shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
MBP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in scientific research. However, there are also some limitations to using MBP in lab experiments. For example, the compound may exhibit cytotoxicity at high concentrations, which can affect the viability of cells in culture. Additionally, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on MBP. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MBP. Another potential area of research is the identification of the molecular targets of MBP and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of MBP in animal models and clinical trials. Overall, MBP has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its biological activities and potential applications.
合成法
The synthesis of MBP involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate product is then reacted with 4-(3-methylbutanoyl)-1-piperazine and 4-aminophenylbenzamide to form MBP. The yield of MBP can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
科学的研究の応用
MBP has been extensively studied for its potential applications in scientific research. It is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. MBP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
特性
分子式 |
C23H29N3O2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)15-22(27)26-13-11-25(12-14-26)21-9-7-20(8-10-21)24-23(28)19-6-4-5-18(3)16-19/h4-10,16-17H,11-15H2,1-3H3,(H,24,28) |
InChIキー |
UIMBZGZGIYOQLF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B243854.png)